molecular formula C13H13ClN2O2 B1242778 4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide

4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide

Cat. No. B1242778
M. Wt: 264.71 g/mol
InChI Key: LJIYYBNCQZTMPA-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide is an aromatic amide.

Scientific Research Applications

Pharmacological Applications

The compound has been explored for its potential in pharmacological applications. A study highlighted the synthesis and investigation of novel triazoloquinazolinones as a new class of H1-antihistaminic agents, which may offer insights into similar pharmacological potentials of 4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide (Alagarsamy et al., 2009).

Antihyperglycemic Activities

Research has indicated the synthesis of related compounds with potent antihyperglycemic effects in db/db mice. This suggests a potential area for the application of 4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide in studying and potentially treating diabetes-related conditions (Kees et al., 1996).

Metabolism Studies

The compound has been involved in metabolism studies, particularly focusing on N-demethylation, which is a significant metabolic pathway in certain pharmacological compounds. Such studies provide valuable information on the metabolism and biotransformation of related drugs (Skibba et al., 1970).

Radioligand Applications

The compound's structural relatives have been evaluated as prospective radioligands for positron emission tomography (PET), indicating potential applications of 4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide in imaging and diagnostic procedures (Hume et al., 1994).

Serotonin Receptor Antagonism

Studies have shown that structural analogs of the compound exhibit potent serotonin-3 (5-HT3) receptor antagonistic activity, pointing towards potential applications in neuropharmacological research and treatment of related disorders (Harada et al., 1995).

Antidiabetic Agent Synthesis

Compounds structurally similar to 4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, suggesting potential research avenues in the synthesis of antidiabetic agents (Sohda et al., 1982).

Orexin Receptor Antagonism

Studies on related compounds as novel orexin 1 and 2 receptor antagonists have been conducted for insomnia treatment, indicating potential applications of 4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide in sleep-related disorders (Renzulli et al., 2011).

properties

Product Name

4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

4-chloro-N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C13H13ClN2O2/c1-3-9-4-6-10(7-5-9)15-13(17)12-11(14)8(2)16-18-12/h4-7H,3H2,1-2H3,(H,15,17)

InChI Key

LJIYYBNCQZTMPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=NO2)C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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